molecular formula C17H13BrN2O5S2 B5190671 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE

Cat. No.: B5190671
M. Wt: 469.3 g/mol
InChI Key: LRIYZXHEZLESKT-DHDCSXOGSA-N
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Description

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE is a complex organic compound that features a brominated phenyl group, a thiazole ring, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a carbonyl compound. The brominated phenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent. The final step often involves the sulfonation of the phenyl group to attach the benzenesulfonate moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .

Scientific Research Applications

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE involves its interaction with specific molecular targets. For instance, the thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The brominated phenyl group may enhance binding affinity to certain targets, while the benzenesulfonate moiety can improve solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of the brominated phenyl group, thiazole ring, and benzenesulfonate moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5S2/c1-24-11-3-5-12(6-4-11)27(22,23)25-14-7-2-10(8-13(14)18)9-15-16(21)20-17(19)26-15/h2-9H,1H3,(H2,19,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIYZXHEZLESKT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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